1-(Cyclopropylmethoxy)-3-ethynylbenzene

Description

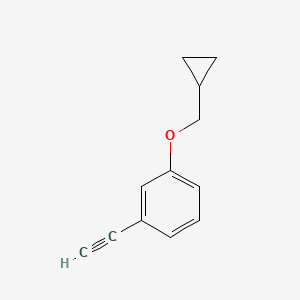

1-(Cyclopropylmethoxy)-3-ethynylbenzene is an aromatic compound featuring a benzene ring substituted with a cyclopropylmethoxy group (-OCH₂-C₃H₅) at the 1-position and an ethynyl group (-C≡CH) at the 3-position. Its molecular formula is C₁₂H₁₂O, with a molecular weight of 172.23 g/mol. This compound is primarily used in research and development (R&D) settings, as indicated by its safety data sheet . Limited toxicity data suggest it requires careful handling, including protective equipment to mitigate acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .

Structure

2D Structure

Propriétés

IUPAC Name |

1-(cyclopropylmethoxy)-3-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-2-10-4-3-5-12(8-10)13-9-11-6-7-11/h1,3-5,8,11H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJNNKIUAYFNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732939 | |

| Record name | 1-(Cyclopropylmethoxy)-3-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918483-34-8 | |

| Record name | 1-(Cyclopropylmethoxy)-3-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method Overview

This approach involves synthesizing cyclopropylmethanol derivatives followed by methylation or substitution reactions to introduce the methoxy group, ultimately leading to the target compound.

Key Steps

- Preparation of Cyclopropylmethanol : Cyclopropylmethyl halides or iodides are typically prepared via halogenation of cyclopropane, followed by nucleophilic substitution.

- Methoxylation : The cyclopropylmethyl halide reacts with methanol or methylating agents under basic or acidic conditions to form the cyclopropylmethoxy derivative.

- Coupling with Benzene Ring : The resulting cyclopropylmethoxybenzene precursor undergoes subsequent functionalization to introduce the ethynyl group at the 3-position.

Research Findings

A notable method involves the reaction of iodocyclopropylmethanol with methylating agents such as methyl iodide or dimethyl sulfate, under basic conditions (e.g., potassium carbonate), to produce the cyclopropylmethoxy intermediate. This intermediate can then be coupled with a suitable ethynyl precursor via Sonogashira coupling (see Section 2).

Data Table: Cyclopropylmethanol Methylation Conditions

| Entry | Methylating Agent | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Methyl iodide | K₂CO₃ | Acetone | Room temp | 75 | Typical methylation of cyclopropylmethyl halides |

| 2 | Dimethyl sulfate | NaOH | DMSO | 50°C | 82 | Efficient methylation, high yield |

Direct O-Alkylation of 3-Ethynylbenzene

Method Overview

In some approaches, direct O-alkylation of 3-ethynylbenzene with cyclopropylmethyl halides under basic conditions can produce the target compound.

Key Steps

- Use of strong bases such as potassium tert-butoxide or sodium hydride.

- Reaction with cyclopropylmethyl halides or sulfonates.

Research Findings

This method is less common due to potential side reactions but can be effective with optimized conditions. The reaction typically proceeds in polar aprotic solvents like DMSO or DMF.

Data Table: O-Alkylation Conditions

| Entry | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | NaH | DMSO | 0°C to room temp | 60 | Moderate yield, requires careful control |

Oxidative and Radical-Mediated Pathways

Method Overview

Research indicates that oxidative methods using radical initiators or photoredox catalysis can facilitate the formation of cyclopropyl derivatives with ethynyl groups.

Research Findings

- Oxidative C–H alkynylation of arylcyclopropanes using ethynylbenziodoxolone (EBX) reagents under visible light irradiation has been demonstrated.

- These methods enable regioselective functionalization at the cyclopropane ring, providing access to complex derivatives like 1-(Cyclopropylmethoxy)-3-ethynylbenzene.

Data Table: Radical Alkynylation Conditions

| Entry | Reagent | Light Source | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | EBX reagent | 440 nm LED | Acetonitrile | 51 | Electron-rich substituents favor reaction |

| 2 | Alkynyl radical initiators | Blue LED | Dioxane | 44 | Suitable for aromatic substrates |

Scale-up and Optimization Considerations

Reaction Conditions

- Temperature control is critical, with many reactions optimized around 0°C to room temperature.

- Use of inert atmosphere (argon or nitrogen) prevents oxidation.

- Purification often involves flash chromatography with ethyl acetate/hexanes or dichloromethane/diethyl ether mixtures.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Cyclopropylmethoxy)-3-ethynylbenzene can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of brominated or nitrated derivatives of the benzene ring.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its unique structural features.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(Cyclopropylmethoxy)-3-ethynylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in various biochemical pathways, leading to the formation of reactive intermediates that exert biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects : The ethynyl group in this compound distinguishes it from alkyl-substituted analogs (e.g., 1-Methyl-3-(1-methylethyl)-phenyl), enabling unique reactivity in synthetic chemistry . Chlorine substitution (as in 1-Chloro-2-(cyclopropylmethoxy)-3-ethynylbenzene) may enhance electrophilicity but introduces environmental persistence concerns .

- Pharmaceutical Relevance : Cyclopropylmethoxy groups are utilized in drugs like Betaxolol Hydrochloride for their metabolic stability, contrasting with the R&D focus of the target compound .

Activité Biologique

1-(Cyclopropylmethoxy)-3-ethynylbenzene, with the CAS number 918483-34-8, is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group and an ethynyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 188.23 g/mol. The structural features that contribute to its biological activity include:

- Cyclopropylmethoxy Group : This moiety can influence the compound's interaction with biological targets.

- Ethynyl Group : Known for its reactivity, the ethynyl group can participate in various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by forming stable complexes with active sites, leading to decreased catalytic efficiency.

- Receptor Modulation : It can act as a modulator by binding to receptor sites and altering their signaling pathways, which could affect various physiological processes.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

Recent studies have explored the potential of derivatives of this compound as phosphodiesterase type 5 (PDE5) inhibitors. These compounds have been investigated for their ability to increase cyclic guanosine monophosphate (cGMP) levels, which play a crucial role in cardiovascular health and memory processes.

Development of PDE5 Inhibitors

A notable study demonstrated that certain derivatives exhibited significant inhibitory activity against PDE5. The development process involved synthesizing various derivatives and evaluating their biological activity through enzyme assays. These findings suggest potential applications in treating conditions such as erectile dysfunction and pulmonary hypertension.

Applications in Medicinal Chemistry

This compound has been explored for several applications in drug development:

- Synthesis of Apoptosis-Inducing Agents : The compound plays a role in synthesizing new agents that induce apoptosis in cancer cells.

- Enzyme Inhibitors : It has shown promise as a selective inhibitor for several enzymes involved in disease processes.

Q & A

Basic: What are the critical safety protocols for handling 1-(Cyclopropylmethoxy)-3-ethynylbenzene in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure. Use a P95 respirator if ventilation is insufficient .

- Ventilation : Conduct experiments in a fume hood to mitigate inhalation risks, as the compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation) .

- Containment : Avoid spills by using secondary containment trays. For accidental release, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in a cool, dry place away from strong acids/bases and oxidizing agents to prevent reactive degradation .

Basic: What physicochemical properties of this compound are currently documented?

Methodological Answer:

- Molecular Formula : C₁₂H₁₂O (MW: 172.23 g/mol) .

- Stability : Stable under standard laboratory conditions but decomposes upon combustion, emitting toxic fumes .

- Data Gaps : Critical parameters like logP (partition coefficient), viscosity, and decomposition temperature remain uncharacterized. Researchers should prioritize experimental determination via HPLC (logP) or thermogravimetric analysis (decomposition) .

Advanced: How can computational methods guide the prediction of electronic properties for this compound?

Methodological Answer:

- DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model the molecule’s electronic structure. Include exact exchange terms to improve accuracy for π-conjugated systems (ethynyl and cyclopropylmethoxy groups) .

- Key Analyses :

Advanced: What synthetic strategies are viable for preparing this compound?

Methodological Answer:

- Step 1 : Start with 3-bromo-1-methoxybenzene. Introduce the ethynyl group via Sonogashira coupling using trimethylsilylacetylene and Pd(PPh₃)₄/CuI catalysis .

- Step 2 : Deprotect the methoxy group using BBr₃ in CH₂Cl₂ at −78°C, then functionalize with cyclopropylmethyl bromide under basic conditions (K₂CO₃, DMF) .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm structure via ¹H/¹³C NMR and HRMS.

Advanced: How should researchers resolve contradictions between computational predictions and experimental data?

Methodological Answer:

- Root-Cause Analysis :

- Iterative Refinement : Cross-validate with advanced techniques like X-ray crystallography (for structural confirmation) or in situ IR spectroscopy (to track reaction intermediates) .

Basic: What are the recommended disposal protocols for waste containing this compound?

Methodological Answer:

- Waste Segregation : Collect all residues in labeled, airtight containers for halogenated organic waste.

- Neutralization : Not applicable; avoid aqueous discharge due to unknown ecotoxicity.

- Regulatory Compliance : Dispose via licensed hazardous waste facilities adhering to local regulations (e.g., EPA guidelines) .

Advanced: What reaction pathways are feasible under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions : The ethynyl group may undergo hydration to form a ketone (e.g., with H₂SO₄/HgSO₄). Monitor via TLC and quench with NaHCO₃ to halt over-oxidation .

- Basic Conditions : The cyclopropylmethoxy group could participate in nucleophilic substitution (e.g., with Grignard reagents). Use anhydrous THF and low temperatures (−20°C) to stabilize intermediates .

- Side Reactions : Test for ring-opening of the cyclopropane under strong bases (e.g., NaOH) via GC-MS to detect byproducts.

Advanced: How can ecotoxicological risks be assessed given limited data?

Methodological Answer:

- Tiered Testing :

- Acute Toxicity : Use Daphnia magna (48-hour LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) assays .

- Bioaccumulation : Estimate logKₒw via shake-flask method; values >3.0 indicate potential bioaccumulation.

- Degradation : Perform OECD 301B (Ready Biodegradability Test) to assess persistence .

- Modeling : Apply QSAR tools (e.g., EPI Suite) to predict toxicity endpoints, correlating with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.